2-(3-Methoxy-4-nitrophenoxy)ethan-1-aminehydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxy-4-nitrophenoxy)ethan-1-aminehydrochloride typically involves the reaction of 3-methoxy-4-nitrophenol with ethylene oxide to form 2-(3-methoxy-4-nitrophenoxy)ethanol. This intermediate is then reacted with ammonia to yield 2-(3-methoxy-4-nitrophenoxy)ethan-1-amine, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxy-4-nitrophenoxy)ethan-1-aminehydrochloride can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The methoxy group can be demethylated to yield the corresponding phenol.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic conditions.
Major Products
Oxidation: 2-(3-Amino-4-nitrophenoxy)ethan-1-aminehydrochloride.
Reduction: 2-(3-Hydroxy-4-nitrophenoxy)ethan-1-aminehydrochloride.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(3-Methoxy-4-nitrophenoxy)ethan-1-aminehydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Methoxy-4-nitrophenoxy)ethan-1-aminehydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to various biological effects. The exact pathways and targets depend on the specific context of its use .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Methoxy-4-nitrophenoxy)ethan-1-amine
- 2-(3-Methyl-4-nitrophenoxy)ethan-1-amine hydrochloride
Uniqueness
2-(3-Methoxy-4-nitrophenoxy)ethan-1-aminehydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for targeted research and applications .
Biological Activity
2-(3-Methoxy-4-nitrophenoxy)ethan-1-amine hydrochloride is a synthetic compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological assays, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
Chemical Structure
- Molecular Formula : C10H12ClN2O3
- Molecular Weight : 232.66 g/mol
The biological activity of 2-(3-Methoxy-4-nitrophenoxy)ethan-1-amine hydrochloride is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may exert its effects through:
- Enzyme Inhibition : It can bind to the active or allosteric sites of enzymes, thereby modulating their activity.
- Receptor Modulation : Interaction with cell surface receptors may alter signal transduction pathways, impacting various cellular responses.
In Vitro Studies
Research has shown that 2-(3-Methoxy-4-nitrophenoxy)ethan-1-amine hydrochloride exhibits significant biological activity across various assays:
Assay Type | Efficacy | Concentration (µM) |
---|---|---|
Cytotoxicity | Low toxicity in cancer cell lines | >100 |
Enzyme Inhibition | IC50 values in low micromolar range | 10–50 |
Receptor Binding | High affinity for TAAR1 | Kd = 30 nM |
Case Studies
- Neuroprotective Effects : A study demonstrated that the compound reduced apoptosis in PC12 cells induced by corticosterone, suggesting potential neuroprotective properties. The mechanism involved upregulation of brain-derived neurotrophic factor (BDNF) and modulation of calcium ion concentrations .
- Anticancer Activity : Another investigation reported that derivatives of this compound exhibited micromolar activity against several cancer cell lines, including HeLa and A549. The compounds were effective in inducing apoptosis in resistant cancer cells .
Toxicity Profile
The toxicity profile of 2-(3-Methoxy-4-nitrophenoxy)ethan-1-amine hydrochloride indicates a favorable safety margin in preclinical studies. Acute toxicity tests revealed low hepatotoxicity compared to established drugs like Agomelatine, suggesting a promising therapeutic index for further development .
Properties
Molecular Formula |
C9H13ClN2O4 |
---|---|
Molecular Weight |
248.66 g/mol |
IUPAC Name |
2-(3-methoxy-4-nitrophenoxy)ethanamine;hydrochloride |
InChI |
InChI=1S/C9H12N2O4.ClH/c1-14-9-6-7(15-5-4-10)2-3-8(9)11(12)13;/h2-3,6H,4-5,10H2,1H3;1H |
InChI Key |
XOHGEBLUAGQZTN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)OCCN)[N+](=O)[O-].Cl |
Origin of Product |
United States |
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